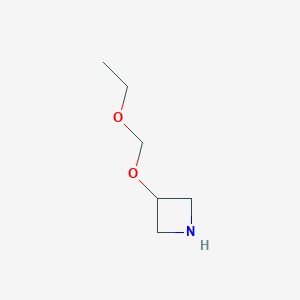

3-(Ethoxymethoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

3-(ethoxymethoxy)azetidine |

InChI |

InChI=1S/C6H13NO2/c1-2-8-5-9-6-3-7-4-6/h6-7H,2-5H2,1H3 |

InChI Key |

GXTTXQUEPYXSHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOC1CNC1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Ethoxymethoxy)azetidine as a Novel Scaffold in Medicinal Chemistry

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to highly functionalized, sp3-rich aliphatic scaffolds is a defining paradigm in modern drug discovery. This "escape from flatland" directly correlates with improved clinical success rates by enhancing aqueous solubility, lowering toxicity, and improving target specificity. 3-(Ethoxymethoxy)azetidine emerges as a highly versatile, bifunctional building block in this space. By combining the conformational rigidity and metabolic stability of an azetidine ring with the tunable physicochemical properties of an ethoxymethoxy acetal, this molecule serves both as a critical intermediate in complex syntheses and a structural motif for modulating pharmacokinetics.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for understanding, synthesizing, and applying 3-(Ethoxymethoxy)azetidine in medicinal chemistry workflows.

Physicochemical Profiling

Accurate molecular characterization is the foundation of reproducible research. The quantitative data for 3-(Ethoxymethoxy)azetidine is summarized in Table 1 below, establishing the baseline parameters for analytical tracking and stoichiometric calculations[1].

Table 1: Core Physicochemical Properties of 3-(Ethoxymethoxy)azetidine

| Property | Value / Description |

| Chemical Name | 3-(Ethoxymethoxy)azetidine |

| CAS Number | 1690832-85-9 |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| Core Scaffold | Aliphatic Nitrogen Heterocycle (4-membered ring) |

| Functional Groups | Secondary Amine (Azetidine), Acetal (Ethoxymethoxy) |

| Typical Storage | Inert atmosphere, 2-8°C (to prevent acetal hydrolysis and amine oxidation) |

Structural Significance & Mechanistic Rationale

The architectural design of 3-(Ethoxymethoxy)azetidine offers two distinct mechanistic advantages for drug developers:

The Azetidine Core

Azetidines are four-membered nitrogen heterocycles that offer a unique balance of ring strain and stability. Compared to their larger piperidine or pyrrolidine counterparts, azetidines possess a lower pKa, which reduces the basicity of the secondary amine. This subtle electronic shift decreases the likelihood of phospholipidosis (a common toxicity issue with highly basic lipophilic amines) and improves membrane permeability. Furthermore, the geometric constraints of the four-membered ring lock substituents into defined vectors, reducing the entropic penalty upon binding to a target protein[2].

The Ethoxymethoxy (EOM) Moiety

The ethoxymethoxy group (-O-CH2-O-CH2CH3) functions as an acetal. In synthetic workflows, it acts as a robust protecting group for the 3-hydroxyl position, structurally analogous to Methoxymethyl (MOM) or 2-(Trimethylsilyl)ethoxymethyl (SEM) ethers[3]. It is stable to strong bases, nucleophiles, and hydrides, allowing for aggressive functionalization of the azetidine nitrogen. Alternatively, in final drug candidates, the EOM group can be retained to act as a dual hydrogen-bond acceptor motif, subtly increasing the polar surface area (PSA) while maintaining a favorable lipophilic profile.

Fig 1. Mechanistic rationale of the 3-(Ethoxymethoxy)azetidine scaffold in drug design.

Synthesis & Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of 3-(Ethoxymethoxy)azetidine from the commercially available precursor, 1-Boc-3-hydroxyazetidine. This is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) and explaining the causality behind each chemical intervention[4],[2].

Step 1: Alkylation (EOM Protection)

Objective: Convert the 3-hydroxyl group to an ethoxymethoxy acetal while the azetidine nitrogen remains protected by a tert-butyloxycarbonyl (Boc) group.

-

Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Cool the reaction vessel to 0 °C. Causality: Anhydrous conditions and argon are critical because the subsequent reagent (NaH) reacts violently with moisture, and the electrophile (EOM-Cl) readily hydrolyzes.

-

Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the solution. Stir for 30 minutes at 0 °C. Causality: NaH acts as a strong, non-nucleophilic base to irreversibly deprotonate the secondary alcohol, forming a highly reactive alkoxide intermediate.

-

Electrophilic Addition: Add Chloromethyl ethyl ether (EOM-Cl, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

IPC (Self-Validation): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 173) is fully consumed, replaced by the product mass (m/z 231).

-

Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over Na2SO4, and concentrate.

Step 2: Selective Boc Deprotection

Objective: Remove the Boc group to yield the free secondary amine without cleaving the acid-sensitive EOM acetal.

-

Preparation: Dissolve the crude 1-Boc-3-(ethoxymethoxy)azetidine in anhydrous Dichloromethane (DCM). Cool to 0 °C.

-

Acidic Cleavage: Add a solution of 4M HCl in anhydrous Dioxane (5.0 eq). Stir at 0 °C for 1 hour, then warm to room temperature. Causality: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, aqueous acids will rapidly hydrolyze the EOM acetal. Using strictly anhydrous HCl in Dioxane ensures orthogonal cleavage—the Boc group is removed via gas evolution (CO2 and isobutylene), while the EOM group remains intact[4].

-

IPC (Self-Validation): Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active/Ninhydrin-negative starting material and the appearance of a strong Ninhydrin-positive spot at the baseline indicates successful deprotection.

-

Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate 3-(Ethoxymethoxy)azetidine hydrochloride as a highly pure, stable salt.

Fig 2. Self-validating synthetic workflow for 3-(Ethoxymethoxy)azetidine.

Applications in Downstream Drug Development

Once isolated, the secondary amine of 3-(Ethoxymethoxy)azetidine can be subjected to a variety of functionalizations:

-

N-Alkylation / Reductive Amination: The free amine can be reacted with aldehydes or alkyl halides to append the azetidine core onto larger pharmacophores.

-

Amidation: Reaction with carboxylic acids (using coupling reagents like HATU or EDC) yields rigid amide linkages, often used to probe the binding pockets of kinase inhibitors or GPCR modulators.

-

Late-Stage Deprotection: If the EOM group is utilized strictly as a protecting group, it can be cleaved at the final stage of synthesis using strong aqueous acids (e.g., 6M HCl) or Lewis acids (e.g., BBr3) to reveal the free 3-hydroxyazetidine, a potent hydrogen-bond donor.

By integrating 3-(Ethoxymethoxy)azetidine into compound libraries, medicinal chemists can systematically explore the structure-activity relationship (SAR) of their targets while maintaining a high degree of control over the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

References

-

Grokipedia. "2-(Trimethylsilyl)ethoxymethyl chloride - Alcohol Protection Mechanisms." Grokipedia. Available at:[Link]

-

Total Synthesis. "SEM Protecting Group: SEM Protection & Deprotection Mechanism." Total Synthesis. Available at:[Link]

Sources

spectroscopic data (NMR, IR, MS) of 3-(Ethoxymethoxy)azetidine

The following technical guide details the spectroscopic characterization and synthesis of 3-(Ethoxymethoxy)azetidine , a critical protected building block in medicinal chemistry.

Note on Chemical Identity: While the methoxymethyl (MOM) analog (CAS 1697121-19-9) is frequently encountered, the ethoxymethyl (EOM) derivative offers distinct lipophilic advantages and orthogonal stability profiles. This guide focuses on the N-Boc protected form (tert-butyl 3-(ethoxymethoxy)azetidine-1-carboxylate) and the Hydrochloride Salt , as the free secondary amine is kinetically unstable and rarely isolated in pure form.

IUPAC Name: 3-(Ethoxymethoxy)azetidine

Common Intermediates:

Executive Summary & Structural Logic

The 3-(ethoxymethoxy)azetidine scaffold incorporates a strained four-membered nitrogen heterocycle (azetidine) with an acetal-based protecting group (EOM) at the C3 position.

-

Structural Causality in Spectroscopy:

-

Ring Strain: The azetidine ring current induces complex splitting patterns (puckering) in 1H NMR, typically between 3.5–4.5 ppm.

-

Acetal Anomeric Effect: The EOM group introduces a highly deshielded methylene singlet (

) around 4.7 ppm, a diagnostic handle for reaction monitoring. -

Rotamers: In the

-Boc form, restricted rotation around the carbamate bond often results in broad or dual signals in NMR at room temperature.

-

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

Solvent:

Table 1:

NMR Data (400 MHz)

| Position | Multiplicity | Integral | Assignment Logic | |

| EOM Anomeric | 4.72 | Singlet (s) | 2H | Diagnostic |

| Azetidine C3-H | 4.45 – 4.52 | Multiplet (m) | 1H | Methine proton at the ether linkage. |

| Azetidine C2/C4 | 4.10 – 4.18 | Multiplet (m) | 2H | Ring protons cis to carbamate oxygen. |

| Azetidine C2/C4 | 3.85 – 3.92 | Multiplet (m) | 2H | Ring protons trans to carbamate oxygen. |

| EOM Ethyl | 3.62 | Quartet (q, | 2H | Methylene of the ethyl tail. |

| Boc-Methyl | 1.44 | Singlet (s) | 9H | |

| EOM Methyl | 1.21 | Triplet (t, | 3H | Terminal methyl of the EOM group. |

Analyst Note: Upon deprotection to the HCl salt , the Boc singlet at 1.44 ppm vanishes. The azetidine ring protons shift downfield (

4.2–4.8 ppm) due to the formation of the cationic ammonium species ().

Table 2:

NMR Data (100 MHz,

)

| Assignment | Structural Context | |

| 156.2 | Carbamate | Carbonyl of the Boc protecting group. |

| 93.8 | EOM Anomeric | Diagnostic acetal carbon ( |

| 79.8 | Boc Quaternary | |

| 66.5 | Azetidine C3 | Methine carbon attached to the ether oxygen. |

| 63.8 | EOM Ethyl | Methylene of the ethyl group. |

| 56.5 (broad) | Azetidine C2/C4 | Ring carbons (broadened by rotameric exchange). |

| 28.4 | Boc Methyls | Methyl carbons of the |

| 15.1 | EOM Methyl | Terminal methyl group. |

B. Mass Spectrometry (MS)

Method: ESI-Positive Mode

| Ion ( | Species | Fragmentation Interpretation |

| 232.15 | Protonated molecular ion ( | |

| 254.14 | Sodium adduct (common in ESI). | |

| 176.09 | Loss of | |

| 132.08 | Complete loss of Boc group (protonated amine). | |

| 88.05 | Loss of EOM group (acidic labile cleavage in source). |

C. Infrared Spectroscopy (FT-IR)

Phase: Neat film (ATR)

-

2975, 2930 cm⁻¹: C-H stretching (Aliphatic).

-

1705 cm⁻¹: C=O stretching (Strong, Carbamate).

-

1390, 1365 cm⁻¹: C-H bending (Gem-dimethyl of Boc).

-

1160, 1050 cm⁻¹: C-O-C stretching (Strong, Ether/Acetal bands).

Synthesis & Experimental Protocols

Reaction Logic

The synthesis avoids the isolation of the unstable free azetidine. The pathway utilizes

Safety Warning: EOM-Cl is a potent alkylating agent and a suspected carcinogen. All operations must be performed in a fume hood.

Workflow Diagram (DOT)

Caption: Stepwise synthesis from commercial hydroxy-azetidine to the EOM-protected hydrochloride salt.

Detailed Protocol

Step 1: EOM Protection

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Solvation: Dissolve

-Boc-3-hydroxyazetidine (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL). Cool to 0°C. -

Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of

gas will be observed. Stir for 30 mins at 0°C. -

Alkylation: Add Ethoxymethyl chloride (EOM-Cl, 1.1 equiv) dropwise via syringe.

-

Critical Control: Maintain temperature < 5°C to prevent EOM-Cl decomposition.

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (

) will be less polar than the starting alcohol. -

Workup: Quench with saturated

. Extract with EtOAc ( -

Purification: Flash chromatography (0-20% EtOAc in Hexanes) yields

-Boc-3-(ethoxymethoxy)azetidine as a colorless oil.

Step 2: N-Boc Deprotection (To generate the Salt)

-

Dissolution: Dissolve the intermediate from Step 1 in

(5 mL). -

Acidolysis: Add 4M HCl in Dioxane (5 equiv) at 0°C.

-

Precipitation: Stir at RT for 2 hours. The solution will become cloudy as the amine salt precipitates.

-

Isolation: Concentrate in vacuo or filter the precipitate. Wash with diethyl ether to remove Boc byproducts.

-

Result: 3-(Ethoxymethoxy)azetidine Hydrochloride (White hygroscopic solid).

References

-

Structural Analogs & NMR Standards

- Source: ChemicalBook & Sigma-Aldrich (D

-

URL:

-

Azetidine Synthesis Methodology

-

Protecting Group Chemistry (EOM vs MOM)

- Title: Protective Groups in Organic Synthesis (Greene & Wuts).

- Context: Standard shifts for Ethoxymethyl ethers in NMR ( 4.7 ppm).

-

URL:[Link]

-

General Azetidine Characterization

- Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.

- Source:ACS Medicinal Chemistry Letters (via NIH).

-

URL:[Link]

Sources

Navigating the Stability of 3-(Ethoxymethoxy)azetidine: A Technical Guide for Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their unique conformational constraints and ability to introduce desirable physicochemical properties have led to their incorporation into a multitude of clinical candidates and marketed drugs.[1][3] 3-(Ethoxymethoxy)azetidine, with its acetal functionality, presents both opportunities and challenges in drug design. The ethoxymethoxy group can serve as a valuable pharmacophore or a cleavable handle, yet its inherent lability requires a thorough understanding of the molecule's stability profile. This guide provides an in-depth technical overview of the stability and storage considerations for 3-(Ethoxymethoxy)azetidine, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Predicted Stability Profile

While specific experimental data for 3-(Ethoxymethoxy)azetidine is not extensively published, its stability profile can be predicted based on the known chemistry of the azetidine ring and the ethoxymethoxy group.

The Azetidine Core: A Strained Ring System

The four-membered azetidine ring is inherently strained, making it susceptible to ring-opening reactions.[3] This reactivity can be influenced by substituents on the ring and the surrounding chemical environment.

-

Acid Sensitivity: The azetidine nitrogen is basic and can be protonated under acidic conditions. This can activate the ring towards nucleophilic attack and subsequent ring-opening.[4][5]

-

Thermal and Photochemical Instability: While generally more stable than aziridines, azetidines can be sensitive to heat and light, which can promote degradation pathways.

-

Oxidative Instability: The nitrogen atom can be susceptible to oxidation.

The Ethoxymethoxy Group: An Acid-Labile Acetal

The ethoxymethoxy group is an acetal, which is well-known to be unstable under acidic conditions. Hydrolysis of the acetal would lead to the formation of 3-hydroxyazetidine, formaldehyde, and ethanol. This is a critical degradation pathway to consider, especially during formulation development and in acidic biological environments.

Potential Degradation Pathways

Based on the combined functionalities, two primary degradation pathways are anticipated for 3-(Ethoxymethoxy)azetidine. Understanding these pathways is crucial for developing robust analytical methods and stable formulations.

Acid-Catalyzed Hydrolysis of the Ethoxymethoxy Group

This is predicted to be the most significant degradation pathway. The presence of even trace amounts of acid can catalyze the cleavage of the acetal bond.

Caption: Predicted acid-catalyzed hydrolysis of 3-(Ethoxymethoxy)azetidine.

Azetidine Ring-Opening

While potentially less facile than acetal hydrolysis, ring-opening of the azetidine core remains a plausible degradation route, particularly under harsh acidic conditions or in the presence of strong nucleophiles.[3]

Caption: General representation of azetidine ring-opening degradation.

Recommended Storage and Handling Conditions

Given the predicted instabilities, stringent storage and handling protocols are essential to maintain the integrity of 3-(Ethoxymethoxy)azetidine.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C.[6] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent potential oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. | To prevent potential photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry place. | To prevent hydrolysis of the ethoxymethoxy group. |

| pH | Avoid contact with acidic and strongly basic conditions. | To prevent acid-catalyzed hydrolysis and potential base-catalyzed reactions. |

| Incompatibilities | Strong oxidizing agents, strong acids. | To prevent vigorous and potentially hazardous reactions. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. The following protocol is a recommended starting point for investigating the stability of 3-(Ethoxymethoxy)azetidine.

Objective

To identify the potential degradation products of 3-(Ethoxymethoxy)azetidine under various stress conditions and to establish a degradation pathway.

Materials

-

3-(Ethoxymethoxy)azetidine

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphate buffer, pH 7.4

-

ICH-compliant photostability chamber

-

ICH-compliant stability chambers

Experimental Workflow

Caption: Workflow for a forced degradation study of 3-(Ethoxymethoxy)azetidine.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of 3-(Ethoxymethoxy)azetidine (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep one set at room temperature and another at 60°C.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep one set at room temperature and another at 60°C.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Subject the solid compound and the stock solution to 80°C in a stability chamber.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.

-

-

Time-Point Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the rate of degradation.

-

Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method with UV/DAD detection to quantify the parent compound and any degradation products.

-

Utilize LC-MS/MS to identify the mass of the degradation products and to aid in their structural elucidation.

-

Conclusion

While 3-(Ethoxymethoxy)azetidine is a promising scaffold in drug discovery, its stability profile requires careful consideration. The primary anticipated liabilities are the acid-catalyzed hydrolysis of the ethoxymethoxy group and, to a lesser extent, the potential for azetidine ring-opening. By understanding these potential degradation pathways and implementing rigorous storage, handling, and stability testing protocols, researchers can mitigate risks and ensure the development of safe and effective drug candidates. The experimental framework provided in this guide serves as a robust starting point for a comprehensive stability assessment, enabling data-driven decisions throughout the drug development lifecycle.

References

-

Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine. Retrieved from [Link]

- Al-Juboori, A. M., & Al-Masoudi, W. A. (2022). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Tikrit Journal of Pure Science, 27(4), 1-10.

- van der Pijl, R., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

- van der Pijl, R., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.

-

World Health Organization. (2021, March). Stability conditions for WHO Member States by Region. Retrieved from [Link]

- Starr, J. T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1765-1770.

-

BINDER GmbH. (n.d.). Stability tests with BINDER products. Retrieved from [Link]

- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.

-

Mérieux NutriSciences. (n.d.). Stability studies. Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

- Al-Masoudi, W. A. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 564-572.

- Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(5), 794-802.

-

Pharmaguideline. (2025, October 27). Climatic Zones for Stability Studies in Pharmaceuticals. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

Technical Guide: Potential Biological Activities of Novel Azetidine Derivatives

[1][2]

Executive Summary: The Four-Membered "Privileged" Scaffold[3][4]

In the landscape of heterocyclic drug design, the azetidine ring (a saturated four-membered nitrogen heterocycle) has transitioned from a synthetic curiosity to a "privileged scaffold."[1][2][3][4] Unlike its five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine ring introduces unique conformational constraints and high ring strain (~26 kcal/mol) .

These physical attributes translate directly into biological advantages:

-

Vectorial Control: The rigid geometry allows for precise positioning of pharmacophores, enhancing selectivity for protein binding pockets (e.g., GPCRs, kinases).

-

Metabolic Stability: The lowered lipophilicity (LogP) and altered basicity (pKa ~10-11) often result in improved metabolic stability and blood-brain barrier (BBB) permeability compared to acyclic amines.

-

Covalent Reactivity: In specific contexts (e.g.,

-lactams/azetidin-2-ones), the ring strain drives covalent inhibition of enzymatic targets like transpeptidases.

This guide analyzes the biological potential of novel azetidine derivatives across three critical domains: Oncology, Infectious Disease, and CNS modulation.[5]

Therapeutic Domain A: Oncology

Mechanism: Irreversible STAT3 Inhibition & Tubulin Destabilization

Novel azetidine derivatives have shown potent efficacy against resistant tumor lines (e.g., MCF-7, MDA-MB-231) through two distinct mechanisms.

2.1. The STAT3 Axis

Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in breast and lung cancers. Small-molecule inhibitors containing the azetidine moiety (specifically N-substituted azetidines) have been identified to bind irreversibly to the SH2 domain of STAT3.

-

Causality: The azetidine core acts as a rigid linker that positions an electrophilic warhead (often a sulfonyl or acrylamide group) to react with Cysteine residues (e.g., Cys468) within the STAT3 binding pocket.

-

Outcome: This prevents STAT3 phosphorylation, dimerization, and nuclear translocation, effectively silencing downstream oncogenes like c-Myc and Cyclin D1.

2.2. Visualization: STAT3 Inhibition Pathway

The following diagram illustrates the interruption of the STAT3 signaling cascade by azetidine derivatives.

Figure 1: Mechanism of action for azetidine-based STAT3 inhibitors preventing dimerization and nuclear entry.

Therapeutic Domain B: Antimicrobial Activity

Mechanism: Cell Wall Synthesis Interference & Efflux Evasion

Azetidin-2-ones (monocyclic

-

Target: Mycolic acid biosynthesis (InhA inhibition) and peptidoglycan cross-linking.

-

SAR Insight: Electron-withdrawing groups (EWGs) such as

,

Quantitative Data Summary

Table 1: Comparative Potency of Azetidine Derivatives (Literature Aggregation)

| Compound Class | Substituent (R) | Target Organism | IC50 / MIC ( | Activity Level |

| Azetidin-2-one | 4-NO2-Phenyl | S. aureus | 0.5 - 1.0 | High |

| Azetidin-2-one | 4-Cl-Phenyl | E. coli | 2.0 - 4.0 | Moderate |

| Azetidin-2-one | 4-OCH3-Phenyl | C. albicans | > 64.0 | Low |

| N-Aryl Azetidine | 3-Fluoro | M. tuberculosis | 1.2 | High |

| Standard | Ampicillin | S. aureus | 0.25 | Reference |

Therapeutic Domain C: CNS Modulation

Mechanism: nAChR Agonism & Dopamine Antagonism

The azetidine ring is a bioisostere for the pyrrolidine ring found in nicotine. This structural similarity has led to the development of Sazetidine-A , a potent partial agonist of the

-

Neuroprotection: By selectively activating

receptors without desensitizing them as rapidly as nicotine, azetidine derivatives show promise in treating neurodegenerative disorders like Parkinson's and Alzheimer's. -

Dopamine Receptors: Certain 3-substituted azetidines act as D2/D4 receptor antagonists, providing antipsychotic effects with a reduced side-effect profile (lower extrapyramidal symptoms) due to their specific binding kinetics.

Structure-Activity Relationship (SAR) Logic[6][7]

To guide future synthesis, the following SAR decision tree outlines the optimization of the azetidine core.

Figure 2: Strategic SAR modifications for tuning biological activity.

Experimental Protocols

Chemical Synthesis: Staudinger Cycloaddition (Azetidin-2-ones)

Self-Validating Logic: This reaction utilizes the in situ generation of a ketene intermediate. The color change and precipitation of triethylamine hydrochloride salt serve as visual indicators of reaction progress.

Reagents:

-

Schiff Base (Imine derivative)

-

Triethylamine (Et3N)

-

Solvent: Dry 1,4-Dioxane or Dichloromethane (DCM)

Protocol:

-

Preparation: Dissolve 0.01 mol of the appropriate Schiff base in 30 mL of dry 1,4-dioxane in a round-bottom flask.

-

Catalyst Addition: Add 0.02 mol of Triethylamine. Cool the mixture to 0–5°C using an ice bath. Rationale: Low temperature prevents polymerization of the ketene intermediate.

-

Acylation: Add 0.01 mol of Chloroacetyl chloride dropwise over 30 minutes with constant stirring.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 6–10 hours.

-

Checkpoint: Monitor via TLC (Benzene:Ethyl Acetate 8:2). Disappearance of the Schiff base spot indicates completion.

-

-

Isolation: Pour the reaction mixture into crushed ice. The solid precipitate is the crude azetidinone.

-

Purification: Recrystallize from ethanol to obtain pure crystals.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Self-Validating Logic: The conversion of yellow MTT to purple formazan occurs only in metabolically active mitochondria of living cells, providing a direct colorimetric readout of viability.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add graded concentrations of the azetidine derivative (0.1 – 100

M). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin). -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.-

Observation: Look for purple crystals at the bottom of the wells.

-

-

Solubilization: Aspirate media and add 150

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

References

-

National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

Broad Institute. (2012).[10] Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Retrieved from [Link]

-

eScholarship. (2022).[11] Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpjournal.com [ijpjournal.com]

- 9. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. | Broad Institute [broadinstitute.org]

- 11. escholarship.org [escholarship.org]

Computational Frontiers in Azetidine Reactivity: A Technical Guide for Rational Drug Design

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its ability to increase the fraction of sp³ carbons (

This whitepaper provides an in-depth technical analysis of the theoretical and computational studies governing azetidine reactivity. By bridging Density Functional Theory (DFT) modeling with experimental outcomes, we outline the thermodynamic principles, divergent reactivity pathways, and self-validating computational protocols required to predict and harness azetidine chemistry effectively.

Physicochemical and Thermodynamic Foundations

To rationally design azetidine-containing therapeutics, one must first understand the thermodynamic forces dictating their behavior. The azetidine ring is characterized by a puckered conformation that relieves 1,2-eclipsing interactions, resulting in unique physicochemical properties compared to its saturated homologs.

As summarized by 1[1], the ring strain energy (RSE) of azetidine is approximately 25.2 kcal/mol. This is remarkably close to the highly reactive, three-membered aziridine (26.7 kcal/mol) but vastly higher than pyrrolidine (5.8 kcal/mol)[2]. Despite this immense strain, azetidine behaves chemically more like a standard secondary amine. Its aqueous

Table 1: Thermodynamic and Physicochemical Properties of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) | Aqueous | Primary Reactivity Driver |

| Aziridine | 3 | 26.7 | 7.98 | Extreme angle strain; rapid electrophilic ring-opening |

| Azetidine | 4 | 25.2 | 11.29 | High strain + high basicity; controlled nucleophilic opening |

| Pyrrolidine | 5 | 5.8 | 11.31 | Minimal strain; standard secondary amine reactivity |

| Piperidine | 6 | 0.0 | 11.22 | Strain-free chair conformation; highly stable |

Data synthesized from authoritative medicinal chemistry reviews[1][2].

Theoretical Profiling of Azetidine Reactivity

Nucleophilic Ring-Opening Dynamics

Because of its high basicity, the azetidine nitrogen is easily protonated or alkylated to form an azetidinium ion. This activation lowers the lowest unoccupied molecular orbital (LUMO), making the strained ring highly susceptible to nucleophilic attack. 3[3] have demonstrated that the regioselectivity of this

In enantioselective applications, such as the 4[4], DFT calculations reveal that the intermediate cis-azetidinium salt is thermodynamically favored by roughly 4.5 kcal/mol over the trans-isomer. This energy differential is the causal factor behind the high enantiomeric excess (ee) observed experimentally, as the reaction predominantly channels through the more stable cis-transition state[4].

Ring Expansion and Ylide Intermediates

Azetidines can also be synthesized via the expansion of smaller rings. A prominent example is the ring expansion of bicyclic methyleneaziridines.5[5] indicates this reaction proceeds through an aziridinium ylide intermediate. DFT intrinsic reaction coordinate (IRC) calculations prove that the subsequent ring-opening/closing sequence is a concerted, asynchronous [2,3]-Stevens-type rearrangement. Because the pathway is concerted and nearly barrierless, axial chirality from the initial substrate is transferred to the azetidine product with complete fidelity[5]. Furthermore,6[6] show that tuning the carbene precursor can divergently shift the kinetic preference, allowing chemists to selectively synthesize either azetidines or piperidines[7].

Photochemical and Radical Reactivity

Recent advances leverage computational prescreening to unlock novel photochemical syntheses. Researchers at MIT utilized8[8] to predict successful photocatalyzed reactions between alkenes and oximes. By calculating the energy match between the orbitals of the reactants, they accurately predicted the viability of 18 different alkene-oxime pairs to form azetidines, replacing traditional trial-and-error with rational, in-silico design[8]. Additionally, 9[9] highlight that one-electron reduction significantly weakens the C-C

Divergent reactivity pathways of the azetidine scaffold under different activation modes.

Experimental Protocol: Self-Validating DFT Workflow for Azetidine Ring-Opening

To ensure scientific integrity and reproducibility, computational studies of azetidine reactivity must follow a strict, self-validating protocol. The following step-by-step methodology is designed to accurately model the nucleophilic ring-opening of azetidinium ions, preventing artifactual data caused by the high ring strain.

Step 1: Conformational Sampling and System Preparation

-

Action: Generate 3D structures of the azetidinium reactant, the nucleophile, and the pre-reaction complex. Perform a conformational search using Molecular Mechanics (e.g., OPLS4).

-

Causality: Azetidines exhibit rapid nitrogen inversion and ring puckering. Failing to identify the global minimum conformer will result in an artificially inflated activation barrier (

) during the transition state search.

Step 2: Geometry Optimization with Implicit Solvation

-

Action: Optimize the ground-state geometries using a robust hybrid functional (e.g., M06-2X or B3LYP-D3) and a triple-zeta basis set (e.g., 6-311+G(d,p)). Apply an implicit Solvation Model based on Density (SMD).

-

Causality: Gas-phase calculations of ionic species (like azetidinium) drastically overestimate electrostatic interactions. The SMD model provides the necessary dielectric screening to accurately reflect the experimental solvent environment (e.g., 2-MeTHF)[4].

Step 3: Transition State (TS) Search

-

Action: Execute a TS search (using the Berny algorithm or QST3) for the

nucleophilic attack at the C2 or C3 position. Run a vibrational frequency calculation to confirm the presence of exactly one imaginary frequency. -

Causality: The single imaginary frequency mathematically proves the structure is a first-order saddle point. The atomic displacement vector of this frequency must correspond to the simultaneous breaking of the C-N bond and forming of the Nu-C bond.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification

-

Action: Perform an IRC calculation starting from the optimized TS geometry, tracking the pathway forward to the product and backward to the reactant complex.

-

Causality: This is the critical self-validation step. In highly strained rings, optimization algorithms can easily slip into competing cheletropic elimination pathways. The IRC guarantees that the identified TS directly connects the intended azetidinium reactant to the ring-opened linear amine product[5].

Step 5: High-Level Single-Point Energy Refinement

-

Action: Calculate the zero-point energy (ZPE) and thermal corrections at 298.15 K. Perform a single-point energy calculation at a higher level of theory (e.g., coupled-cluster CCSD(T) or def2-TZVPP) on the optimized geometries to obtain the final activation free energy (

).

Computational workflow for DFT modeling of azetidine ring-opening reactions.

Advanced Considerations: Dynamic Control and Complexation

Beyond standard ring-opening, theoretical studies have illuminated the complex dynamic phenomena occurring at the azetidine nitrogen. For example, during the10

10[10], DFT calculations and in-situ FT-IR reveal that the lithiated intermediates are chemically stable but configurationally labile. The system undergoes a stereoconvergence toward a thermodynamically stableConclusion

The azetidine ring represents a privileged structural motif that balances formidable ring strain with surprising chemical stability. Theoretical studies and computational modeling—ranging from frontier orbital matching to rigorous DFT transition state analyses—have proven indispensable in rationalizing its complex reactivity. By employing self-validating computational protocols, researchers can accurately predict regioselectivity, map stereospecific ring expansions, and design novel synthetic routes, thereby accelerating the integration of azetidines into next-generation drug discovery pipelines.

References

-

Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: nih.gov URL: 1

-

Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: clockss.org URL: 2

-

Title: Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair Source: mdpi.com URL: 9

-

Title: Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[2,3]-Stevens Rearrangements of Aziridinium Ylides Source: nih.gov URL: 5

-

Title: Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines Source: nih.gov URL: 3

-

Title: Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: acs.org URL: 4

-

Title: Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines Source: nih.gov URL: 6

-

Title: Scientists use computational modeling to guide a difficult chemical synthesis Source: mit.edu URL: 8

-

Title: Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines Source: mdpi.com URL: 10

-

Title: Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations Source: chemrxiv.org URL: 11

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless [2,3]-Stevens Rearrangements of Aziridinium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

understanding the ring strain of 3-(Ethoxymethoxy)azetidine

The Thermodynamic and Conformational Landscape of 3-(Ethoxymethoxy)azetidine: A Technical Guide to Ring Strain and Bioisosteric Application

Executive Summary

Azetidines represent a privileged class of four-membered nitrogen heterocycles that have fundamentally reshaped modern medicinal chemistry. By serving as metabolically stable, sp3-rich bioisosteres for piperidines, morpholines, and aliphatic amines, they offer a pathway out of "flatland" drug design[1][2]. The functionalization of the azetidine core—specifically the incorporation of an ethoxymethoxy (EOM) group at the C3 position—introduces a complex interplay of steric bulk, stereoelectronic effects, and inherent ring strain. This whitepaper provides a rigorous analysis of the thermodynamic forces dictating the conformation of 3-(Ethoxymethoxy)azetidine, detailing the causality behind its structural dynamics and outlining self-validating experimental protocols for its characterization.

The Mechanics of Azetidine Ring Strain

The parent azetidine ring possesses a remarkably high ring strain energy of approximately 25.2 kcal/mol[3]. This energetic penalty is nearly identical to that of the highly reactive three-membered aziridine (26.7 kcal/mol) and vastly greater than that of the five-membered pyrrolidine (5.8 kcal/mol)[3]. The strain is a composite of two primary thermodynamic forces:

-

Baeyer (Angle) Strain: The ideal bond angle for an sp3-hybridized carbon is 109.5°. In the constrained azetidine architecture, the C-C-C angle is severely compressed to ~87°, and the C-N-C angle to ~92°[3]. This compression forces the electron orbitals to bend, weakening the skeletal bonds.

-

Pitzer (Torsional) Strain: If the four-membered ring were perfectly planar, all adjacent C-H and N-H bonds would be forced into a fully eclipsed conformation, maximizing electron-cloud repulsion.

To alleviate this severe Pitzer strain, the azetidine ring spontaneously distorts from planarity. It adopts a "puckered" conformation, characterized by a median puckering angle of ~15.3°[1].

Substituent Effects: The Role of the 3-Ethoxymethoxy Group

The addition of an ethoxymethoxy (-OCH2OCH2CH3) group at the C3 position fundamentally alters the energy landscape of the ring. The EOM group acts as a bulky acetal ether, dictating the ring's preferred geometry through steric transannular interactions.

In a puckered azetidine, substituents at C3 can occupy either a pseudo-axial or pseudo-equatorial position. The bulky EOM ether strongly favors the pseudo-equatorial orientation. If it were to adopt a pseudo-axial position, it would suffer from severe 1,3-diaxial-like steric clashes with the syn-axial protons located at C2 and C4[4]. Consequently, the presence of the EOM group effectively "locks" the ring into a specific puckered state to minimize these transannular interactions.

Logical flow of thermodynamic forces driving azetidine ring puckering.

Quantitative Data Summary

The following tables synthesize the thermodynamic and geometric parameters critical for understanding this scaffold, contrasting the parent molecule with the 3-substituted derivative.

Table 1: Comparative Ring Strains of Saturated N-Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Reference Context |

| Aziridine | 3 | 26.7 | Highly reactive, prone to ring-opening[3]. |

| Azetidine (Parent) | 4 | 25.2 | Kinetically stable despite high strain[3]. |

| 3-(EOM)azetidine | 4 | ~26.5 - 28.0 (Est.) | Elevated due to added steric bulk [1][4]. |

| Pyrrolidine | 5 | 5.8 | Low strain, highly flexible[3]. |

| Piperidine | 6 | 0.0 | Strain-free standard[1]. |

Table 2: Geometric Parameters of the Azetidine Core

| Parameter | Value | Causality / Implication |

| Median Puckering Angle | 15.3° | Spontaneous distortion to relieve eclipsing torsional strain[1]. |

| C-C-C Bond Angle | ~87° | Primary source of Baeyer angle strain[3]. |

| C-N-C Bond Angle | ~92° | Adaptation of nitrogen hybridization to ring constraints[3]. |

| N-Inversion Barrier | ~10 kcal/mol | Allows rapid lone-pair interconversion at room temperature[3]. |

Experimental Methodologies for Strain and Conformation Analysis

To empirically validate the structural dynamics of 3-(Ethoxymethoxy)azetidine, a multimodal approach is required. Direct calorimetric measurement of ring strain is often confounded by intermolecular forces (e.g., hydrogen bonding). Therefore, the following protocols are designed as self-validating systems to ensure absolute data integrity.

Multimodal experimental workflow for validating azetidine conformation.

Protocol A: Variable-Temperature NMR (VT-NMR) for Puckering Dynamics

-

Objective: Determine the time-averaged conformation and the energy barrier of ring inversion.

-

Causality: At room temperature, the rapid inversion of the nitrogen lone pair (~10 kcal/mol barrier) and ring puckering averages the NMR signals[3]. Lowering the temperature slows these dynamics below the NMR timescale, allowing distinct observation of the pseudo-equatorial and pseudo-axial conformers.

-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of highly pure 3-(Ethoxymethoxy)azetidine in 0.5 mL of anhydrous, deuterated dichloromethane (CD2Cl2). CD2Cl2 is chosen to ensure low-temperature solubility without solvent freezing.

-

Internal Referencing: Add 0.1% Tetramethylsilane (TMS) as an internal standard. This acts as a self-validating control for chemical shift stability across extreme temperature gradients.

-

Data Acquisition: Acquire baseline 1H and 13C spectra at 298 K. Gradually lower the probe temperature in 10 K increments down to 180 K, allowing 5 minutes of equilibration at each step.

-

Karplus Analysis: At the coalescence temperature and below, extract the 3J(H,H) coupling constants between the C3 proton and the adjacent C2/C4 protons. Apply the generalized Karplus equation to calculate the dihedral angles, which will empirically confirm the pseudo-equatorial preference of the bulky EOM group[3][4].

-

Protocol B: Computational DFT Workflow for Strain Energy Estimation

-

Objective: Quantify the exact ring strain energy (RSE) introduced by the EOM substituent.

-

Causality: Density Functional Theory (DFT) using homodesmotic reactions isolates the strain energy by computationally "breaking" the ring into acyclic unstrained analogs while strictly conserving the number and types of bonds, thereby canceling out systematic bond-energy calculation errors.

-

Step-by-Step Methodology:

-

Geometry Optimization: Construct the 3-(Ethoxymethoxy)azetidine molecule in silico. Perform geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set. The diffuse functions (++) are critical for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms.

-

Frequency Validation: Run vibrational frequency calculations on the optimized geometry. The strict absence of imaginary frequencies validates that the structure represents a true energy minimum on the potential energy surface.

-

Homodesmotic Reaction Design: Establish a balanced computational reaction, such as: 3-(Ethoxymethoxy)azetidine + 3 Ethane → Substituted Acyclic Amines/Ethers.

-

Energy Extraction: Calculate the zero-point energy (ZPE) corrected enthalpies for all species. The calculated enthalpy of the reaction directly correlates to the absolute Ring Strain Energy (RSE).

-

Implications in Medicinal Chemistry

Despite possessing a ring strain of ~25 kcal/mol, the azetidine core is kinetically stable[3][5]. Unlike aziridines, which readily undergo nucleophilic ring-opening, azetidines require specific activation (e.g., strong Lewis acids) to break[3]. The 3-EOM substitution provides a unique exit vector for structure-activity relationship (SAR) exploration. By replacing planar aromatic rings or highly flexible acyclic chains with 3-(Ethoxymethoxy)azetidine, drug developers can increase the sp3 carbon fraction (Fsp3) of drug candidates. This structural rigidity and three-dimensionality statistically correlate with higher clinical success rates due to improved aqueous solubility, favorable lipophilicity profiles, and reduced off-target toxicity[1][2].

References

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. URL: [Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (NIH). URL: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. URL: [Link]

Sources

Methodological & Application

3-(Ethoxymethoxy)azetidine as a Versatile Building Block in Drug Discovery: Applications, Properties, and Synthetic Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

In contemporary drug discovery, the optimization of physicochemical properties is as critical as target affinity. Azetidines—four-membered, nitrogen-containing heterocycles—have emerged as privileged scaffolds to replace larger, more metabolically susceptible rings such as piperidines and pyrrolidines [1]. The incorporation of an azetidine ring inherently lowers lipophilicity (logP), reduces molecular weight, and provides rigid conformational restriction, which can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.

3-(Ethoxymethoxy)azetidine (CAS 2694728-00-0) is a highly specialized, bifunctional building block. It features a reactive secondary amine for scaffold integration and a 3-position oxygen protected by an ethoxymethoxy (EOM) group.

The Causality Behind the EOM Group

Why utilize an EOM ether rather than standard protecting groups like Benzyl (Bn) or tert-Butyldimethylsilyl (TBS)?

-

Steric Profile: The compact nature of the 4-membered azetidine ring makes bulky silyl ethers (like TBS or TBDPS) sterically hindering, often drastically reducing the nucleophilicity of the adjacent azetidine nitrogen during cross-coupling reactions.

-

Orthogonal Stability: The EOM group is highly stable to strong bases (e.g., NaOtBu, LiHMDS) and nucleophiles, allowing for aggressive N-functionalization (such as Buchwald-Hartwig aminations or Grignard additions to adjacent moieties) [3].

-

Mild Cleavage: Unlike Benzyl groups that require hydrogenolysis (incompatible with reducible functional groups like alkenes or aryl halides), the EOM acetal is cleaved under mild, aqueous acidic conditions to reveal the highly desirable 3-hydroxyazetidine pharmacophore [2].

Physicochemical Profiling

Understanding the baseline properties of azetidine building blocks allows medicinal chemists to predict their impact on the final Active Pharmaceutical Ingredient (API). The table below summarizes the quantitative physicochemical shifts when utilizing 3-(ethoxymethoxy)azetidine compared to its analogs.

| Building Block | MW ( g/mol ) | cLogP (est.) | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |

| Azetidine | 57.10 | 0.1 | 1 | 1 | 12.0 |

| 3-Hydroxyazetidine | 73.09 | -0.8 | 2 | 2 | 32.3 |

| 3-Methoxyazetidine | 87.12 | -0.2 | 1 | 2 | 21.3 |

| 3-(Ethoxymethoxy)azetidine | 131.17 | 0.4 | 1 | 3 | 30.5 |

Data Interpretation: The EOM-protected azetidine temporarily masks the hydrogen-bond donor capacity of the hydroxyl group, increasing solubility in organic solvents and facilitating organic synthesis. Upon deprotection, the resulting 3-hydroxyazetidine significantly lowers the cLogP, driving aqueous solubility and reducing off-target lipophilic binding [4].

Application Workflow

The standard application of 3-(ethoxymethoxy)azetidine involves its use as a nucleophile to append the azetidine motif onto a core therapeutic scaffold, followed by targeted deprotection.

Synthetic workflow utilizing 3-(ethoxymethoxy)azetidine in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure mechanistic integrity at each step.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol details the coupling of 3-(ethoxymethoxy)azetidine to an unactivated aryl bromide.

Scientific Rationale: RuPhos is selected as the optimal ligand. Azetidines are prone to ring-opening under palladium catalysis if the bite angle and steric bulk of the ligand are not precisely tuned. RuPhos promotes rapid reductive elimination, preventing the β-carbon elimination that leads to ring-opened byproducts. Cs₂CO₃ is chosen over NaOtBu to prevent base-catalyzed degradation of sensitive functional groups on the aryl core.

Materials:

-

Aryl bromide (1.0 equiv, 1.0 mmol)

-

3-(Ethoxymethoxy)azetidine (1.2 equiv, 1.2 mmol)

-

Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

RuPhos (0.04 equiv, 4 mol%)

-

Cs₂CO₃ (2.0 equiv, 2.0 mmol)

-

Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.

-

Reagent Addition: Dissolve 3-(ethoxymethoxy)azetidine in anhydrous 1,4-dioxane (sparged with N₂ for 15 minutes prior to use). Add this solution to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours.

-

Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The EOM group is stable under standard LC-MS conditions (0.1% Formic Acid); look for the mass of the coupled product [M+H]⁺.

-

Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with Ethyl Acetate (30 mL).

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the EOM-protected N-aryl azetidine.

Protocol B: Mild Acidic Deprotection of the EOM Group

The EOM ether is an acetal. Its cleavage requires specific conditions to ensure the formaldehyde byproduct does not undergo side reactions (e.g., Eschweiler-Clarke methylation) with other amines in the molecule.

Mechanistic pathway of ethoxymethyl (EOM) ether acidic deprotection.

Scientific Rationale: We utilize HCl in Dioxane/Methanol. The presence of Methanol acts as a scavenger for the released formaldehyde, forming dimethoxymethane (methylal) and preventing unwanted electrophilic trapping by the newly formed 3-hydroxyazetidine or other nucleophilic sites.

Materials:

-

EOM-protected N-aryl azetidine (1.0 mmol)

-

4M HCl in 1,4-Dioxane (5.0 mL)

-

Methanol (5.0 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve the EOM-protected intermediate in Methanol (5.0 mL) in a round-bottom flask.

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-Dioxane (5.0 mL) dropwise over 5 minutes.

-

Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Validation Checkpoint (TLC/LC-MS): Monitor the reaction. The starting material should completely disappear. The product will be highly polar; ensure LC-MS shows the loss of 58 Da (-C₃H₆O) corresponding to the EOM cleavage [3].

-

Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove volatiles (including the trapped formaldehyde byproduct).

-

Neutralization: Dissolve the crude residue in Dichloromethane (20 mL) and wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) (20 mL) to neutralize the hydrochloride salt. Extract the aqueous layer twice more with DCM.

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 3-hydroxyazetidine derivative.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at:[Link] [1]

-

Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. NBInno. Available at:[Link] [2]

-

AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups. Pageplace. Available at:[Link] [3]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at:[Link] [4]

Application Note: Synthetic Protocols for N-Functionalization of 3-(Ethoxymethoxy)azetidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Scientific Rationale

Azetidines have emerged as privileged, highly sought-after motifs in modern medicinal chemistry[1]. As small, strained four-membered nitrogen heterocycles, they offer distinct pharmacokinetic advantages, including enhanced aqueous solubility, lowered lipophilicity (logD), and improved metabolic stability compared to their acyclic or larger heterocyclic counterparts[1]. Furthermore, azetidines frequently serve as rigidified bioisosteres for pyrrolidines, piperidines, and even phenyl rings[1].

While 3-hydroxyazetidine is a highly valuable building block[2], the presence of an unprotected secondary hydroxyl group can lead to chemoselectivity issues (e.g., competitive O-alkylation or O-acylation) during late-stage functionalization[3]. 3-(Ethoxymethoxy)azetidine elegantly solves this problem. By masking the hydroxyl group as an ethoxymethyl (EOM) acetal, the molecule presents a single, highly reactive nucleophilic site: the secondary amine.

The EOM protecting group is strategically chosen for its orthogonality: it is highly stable to strongly basic conditions, nucleophiles, and transition-metal catalysis (enabling diverse N-functionalization), yet it can be cleanly cleaved under mild acidic conditions to reveal the 3-hydroxyazetidine core[3].

Mechanistic Insights & Reactivity (E-E-A-T)

As a secondary amine, the nitrogen of 3-(ethoxymethoxy)azetidine is highly nucleophilic. However, the inherent ring strain of the azetidine ring (approximately 26 kcal/mol) subtly alters its reactivity profile[4]. The geometric constraints of the four-membered ring increase the s-character of the nitrogen lone pair, which can slightly attenuate its nucleophilicity and increase the energy barrier for transition states that require significant rehybridization.

Understanding these principles dictates our experimental choices:

-

For N-Alkylation: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination is the superior pathway. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because its mild hydride-donating capacity selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde. Furthermore, the EOM group remains completely stable under the weakly acidic conditions (e.g., trace acetic acid) often used to accelerate iminium formation.

-

For N-Acylation: Due to the steric constraints and altered hybridization of the azetidine nitrogen, standard carbodiimide couplings (e.g., DCC, EDC) can be sluggish. We employ HATU , a highly active uronium-based coupling reagent, which rapidly forms an active HOAt ester, driving the amide bond formation to completion while minimizing the risk of epimerizing chiral carboxylic acid partners[5].

-

For N-Arylation: Unactivated aryl halides require palladium-catalyzed Buchwald-Hartwig cross-coupling . A critical failure mode in azetidine cross-coupling is β-hydride elimination from the palladium-amido intermediate, which can lead to ring-opening or degradation. We mandate the use of bulky, electron-rich biarylphosphine ligands (such as RuPhos ) to accelerate reductive elimination and outcompete degradation pathways[6].

Reaction Pathways Visualization

Fig 1: N-functionalization pathways of 3-(ethoxymethoxy)azetidine and EOM deprotection.

Quantitative Data Summary

| Functionalization Pathway | Reagents / Catalyst | Typical Conditions | Reaction Time | Key Advantage |

| N-Alkylation | NaBH(OAc)₃, DCE, AcOH (cat.) | Room Temp, N₂ | 2 – 12 h | Avoids quaternization/over-alkylation. |

| N-Acylation | HATU, DIPEA, DMF | Room Temp, N₂ | 1 – 4 h | High coupling efficiency for strained amines. |

| N-Arylation | Pd₂(dba)₃, RuPhos, NaOtBu | 80–100 °C, Toluene | 8 – 16 h | Overcomes β-hydride elimination degradation. |

| EOM Deprotection | 4M HCl in Dioxane / MeOH | Room Temp | 1 – 2 h | Mild cleavage, completely orthogonal to amides. |

Step-by-Step Experimental Protocols

Note: 3-(Ethoxymethoxy)azetidine is frequently supplied as a hydrochloride or trifluoroacetate salt to enhance shelf stability[2]. The protocols below assume the use of the HCl salt, necessitating the addition of a tertiary amine base to liberate the free nucleophile in situ.

Protocol A: N-Alkylation via Reductive Amination

Objective: Synthesize N-alkyl-3-(ethoxymethoxy)azetidine derivatives.

-

Preparation: In an oven-dried round-bottom flask under N₂, suspend 3-(ethoxymethoxy)azetidine hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

-

Free-basing: Add N,N-diisopropylethylamine (DIPEA) (1.1 equiv, 1.1 mmol) dropwise and stir for 10 minutes at room temperature.

-

Iminium Formation: Add the target aldehyde or ketone (1.0 equiv, 1.0 mmol), followed by glacial acetic acid (1.0 equiv, 1.0 mmol). Stir the mixture for 1 hour at room temperature to allow complete iminium ion formation.

-

Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 1.5 mmol). Stir the reaction mixture at room temperature for 2–12 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Self-Validating System:

-

TLC: The starting aldehyde will disappear. Ninhydrin stain will show a shift from a primary/secondary amine spot to a tertiary amine (often staining faintly or requiring Dragendorff's reagent).

-

LC-MS: Look for the

peak of the product. The EOM group is intact, so the mass should include the

-

Protocol B: N-Acylation (Amide Bond Formation)

Objective: Synthesize N-acyl-3-(ethoxymethoxy)azetidine derivatives[5].

-

Activation: In a dry flask, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 equiv, 3.0 mmol) and stir for 15 minutes to generate the active HOAt ester.

-

Coupling: Add 3-(ethoxymethoxy)azetidine hydrochloride (1.1 equiv, 1.1 mmol) to the activated mixture. Stir at room temperature for 1–4 hours.

-

Workup: Dilute the reaction with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl (to remove DMF) (3 × 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry over Na₂SO₄ and concentrate.

-

Self-Validating System:

-

NMR: The

NMR will display characteristic rotameric signal splitting (due to restricted rotation around the newly formed tertiary amide bond), a classic hallmark of N-acylated azetidines. The EOM acetal protons (

-

Protocol C: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Synthesize N-aryl-3-(ethoxymethoxy)azetidine derivatives[6].

-

Setup: In a Schlenk tube or sealed vial, combine the aryl halide (1.0 equiv, 1.0 mmol), 3-(ethoxymethoxy)azetidine hydrochloride (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and Sodium tert-butoxide (NaOtBu) (2.5 equiv, 2.5 mmol).

-

Degassing: Evacuate and backfill the vessel with N₂ (3 cycles).

-

Reaction: Add anhydrous, degassed Toluene (5.0 mL). Seal the tube and heat to 90 °C in an oil bath for 8–16 hours.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

-

Self-Validating System:

-

LC-MS: The disappearance of the aryl halide isotopic pattern (e.g., the 1:1 ratio of an aryl bromide) and the appearance of the product mass.

-

Protocol D: EOM Deprotection

Objective: Cleave the EOM acetal to yield the final 3-hydroxyazetidine derivative.

-

Reaction: Dissolve the N-functionalized 3-(ethoxymethoxy)azetidine (1.0 mmol) in Methanol (2.0 mL).

-

Cleavage: Add 4M HCl in Dioxane (2.0 mL). Stir the mixture at room temperature for 1–2 hours. (Note: Do not heat excessively, as this can lead to azetidine ring opening in some highly strained or electron-deficient substrates).

-

Workup: Concentrate the reaction mixture under a stream of N₂ or reduced pressure to yield the 3-hydroxyazetidine as its hydrochloride salt. If the free base is required, neutralize with Amberlyst A21 basic resin or partition between DCM and saturated NaHCO₃.

-

Self-Validating System:

-

NMR: Complete disappearance of the EOM signals: the acetal

(~4.7 ppm), the ethyl

-

References

-

Tian, D., Chen, G., Wang, X., & Zhang, H.-J. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at:[Link]

-

Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available at:[Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

-

The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at:[Link]

-

Triply Convergent Ni-Electrocatalytic Assembly of 1,1-diaryl Cyclobutanes, Azetidines, and Oxetanes. ChemRxiv. Available at:[Link]

Sources

Application Note: Improving Metabolic Stability via 3-(Ethoxymethoxy)azetidine Incorporation

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 3-(Ethoxymethoxy)azetidine as a specialized building block to engineer metabolically robust drug candidates.

Executive Summary

Metabolic instability, particularly oxidative clearance by Cytochrome P450 (CYP) enzymes, is a primary attrition factor in drug discovery. Saturated heterocycles like piperidine and pyrrolidine are common pharmacophores but often suffer from rapid oxidative metabolism at the

3-(Ethoxymethoxy)azetidine serves as a critical tactical reagent to access the 3-hydroxyazetidine scaffold. This moiety acts as a superior bioisostere, offering three distinct advantages:

-

Lipophilicity Reduction: Lowers LogD significantly compared to piperidine/pyrrolidine, reducing non-specific binding and metabolic clearance (

). -

Metabolic Blocking: The strained ring and 3-substitution sterically and electronically deactivate the

-carbons against CYP-mediated oxidation. -

Synthetic Versatility: The ethoxymethoxy (EOM) group acts as a robust protecting group, allowing diverse N-functionalization chemistries (e.g., S

Ar, Buchwald-Hartwig) before facile acidic deprotection.

Mechanistic Rationale

The "Metabolic Soft Spot" Problem

In standard saturated heterocycles (e.g., piperidine), the carbon atoms adjacent to the nitrogen (

The Azetidine Solution

Contracting the ring to a 4-membered azetidine introduces significant ring strain (~26 kcal/mol). This geometric constraint alters the hybridization of the

Role of the 3-(Ethoxymethoxy) Substituent

The 3-(Ethoxymethoxy) group is a masked hydroxyl .

-

Direct Effect: The EOM group protects the oxygen during synthesis.

-

Final Effect (after deprotection): The resulting 3-hydroxy group lowers the overall lipophilicity (LogP/D) of the molecule. Since metabolic clearance often correlates with lipophilicity (Lipophilic Efficiency, LipE), the 3-hydroxyazetidine moiety frequently exhibits superior half-life (

) compared to its parent alkane.

Visualizing the Strategy

The following diagram illustrates the transition from a metabolically labile piperidine to a robust 3-hydroxyazetidine using the EOM-protected reagent.

Caption: Transformation of metabolic liability into stability using 3-(Ethoxymethoxy)azetidine.

Experimental Protocols

Protocol A: Synthetic Incorporation

Objective: Couple 3-(Ethoxymethoxy)azetidine to an aryl halide core and unmask the hydroxyl group.

Reagents:

-

Scaffold: Aryl Halide (Ar-X, where X = F, Cl, Br, I)

-

Reagent: 3-(Ethoxymethoxy)azetidine hydrochloride (1.2 equiv)

-

Base:

or DIPEA (3.0 equiv) -

Solvent: DMSO or NMP (for S

Ar); Toluene/tBuOH (for Pd-coupling) -

Deprotection: 4M HCl in Dioxane or TFA/DCM.

Step-by-Step Methodology:

-

Coupling (S

Ar Example):-

Dissolve the Aryl Fluoride/Chloride scaffold (1.0 mmol) in DMSO (5 mL).

-

Add 3-(Ethoxymethoxy)azetidine hydrochloride (1.2 mmol) and

(3.0 mmol). -

Heat to 80–100°C monitoring by LCMS (typically 2–12 hours).

-

Note: The EOM group is stable under basic conditions, preventing O-arylation side reactions.

-

Workup: Dilute with water, extract with EtOAc, dry over

, and concentrate.

-

-

EOM Deprotection (The Critical Step):

-

Dissolve the crude intermediate in MeOH (or DCM).

-

Add 4M HCl in Dioxane (10 equiv) or TFA (20% v/v in DCM).

-

Stir at Room Temperature for 1–4 hours. The acetal (EOM) hydrolyzes to the alcohol and ethanol/formaldehyde byproducts.

-

Validation: Monitor for the loss of the ethyl group signals in NMR and mass shift (-58 Da).

-

Purify via Reverse Phase HPLC (neutral or basic modifier) to isolate the 3-hydroxyazetidine analog.

-

Protocol B: Microsomal Stability Assay (In Vitro)

Objective: Quantify the metabolic stability improvement (

Materials:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

-

NADPH Regenerating System (Mg

, Glucose-6-phosphate, G6PDH, NADP+). -

Test Compounds (1 µM final conc, <0.1% DMSO).

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Test Compound in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50 µL at

min into cold Acetonitrile (containing Internal Standard) to quench. -

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Data Analysis & Interpretation

When comparing the 3-hydroxyazetidine (derived from the EOM reagent) to a parent piperidine, expect the following trends:

| Parameter | Piperidine Analog | 3-Hydroxyazetidine Analog | Interpretation |

| LogD (pH 7.4) | High (> 3.0) | Lower (1.5 - 2.5) | Improved solubility and reduced non-specific binding. |

| Short (< 15 min) | Extended (> 60 min) | Blocked metabolic soft spots. | |

| High | Low | Reduced substrate affinity for CYP enzymes. | |

| P-gp Efflux | Variable | Potential Risk | Polar surface area increases; check permeability. |

References

- Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.

- Comparative Stability (Piperidine vs Azetidine): Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Source: BenchChem Technical Guides.

-

Chemical Stability of Azetidines

-

Reagent Properties (3-Methoxy/Ethoxy analogs)

Sources

methods for the synthesis of 3-functionalized azetidines

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a critical pharmacophore in modern drug discovery. Its high strain energy (~26 kcal/mol) and ability to lower lipophilicity (LogP) while increasing metabolic stability make it a superior bioisostere for gem-dimethyl, carbonyl, and piperidine groups. However, the installation of substituents at the C3 position remains synthetically challenging due to the ring's susceptibility to uncontrolled opening and the steric hindrance of the nitrogen protecting group.

This guide details three field-proven, high-fidelity protocols for synthesizing 3-functionalized azetidines. These methods move beyond classical cyclizations, utilizing strain-release chemistry , nickel-catalyzed cross-coupling , and photoredox catalysis to access difficult chemical space.

Strategic Classification of Methods

We categorize the synthesis into three distinct mechanistic strategies. The choice of method depends on the stability of the precursors and the desired substitution pattern.

-

Strain-Release Functionalization: Utilizes the high reactivity of 1-azabicyclo[1.1.0]butanes (ABBs) to install nucleophiles at C3. Best for 3,3-disubstituted or 3-heteroatom azetidines.

-

Transition-Metal Cross-Coupling: Uses Ni-catalyzed Negishi or Cross-Electrophile Coupling (XEC) on 3-iodoazetidines. Best for installing C(sp3)-C(sp2) bonds (aryl/heteroaryl groups).

-

Photoredox Decarboxylation: Converts stable azetidine-3-carboxylic acids into reactive radicals. Best for late-stage functionalization and library generation.

Protocol 1: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)